molecular formula C22H18N2O3 B302252 N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302252
M. Wt: 358.4 g/mol
InChI Key: KDWDDRGCCGGZPN-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized using a simple and efficient method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer cell proliferation. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in various chronic diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to possess neuroprotective and hepatoprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative and liver diseases.

Advantages and Limitations for Lab Experiments

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. The compound is synthesized using a simple and efficient method, and it is readily available in high yield and purity. It has been extensively studied for its potential pharmacological properties, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. However, the compound also has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based assays. It also has low bioavailability, which may limit its therapeutic potential in vivo.

Future Directions

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several potential future directions for scientific research. The compound has been shown to possess significant pharmacological properties, and its potential therapeutic applications in various chronic diseases such as cancer, diabetes, and cardiovascular diseases need to be further investigated. The compound's mechanism of action also needs to be further elucidated to better understand its pharmacological effects. Furthermore, the compound's poor solubility and low bioavailability need to be addressed to improve its therapeutic potential in vivo.

Synthesis Methods

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is synthesized using a simple and efficient method. The synthesis involves the reaction of 2-naphthoic acid hydrazide with 4-methoxy-3-methylbenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield and purity.

Scientific Research Applications

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer activities in vitro and in vivo. It has also been shown to possess neuroprotective and hepatoprotective properties. The compound has been used in various scientific research studies to investigate its potential therapeutic applications.

properties

Product Name

N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-14-11-15(7-9-19(14)26-2)13-23-24-22(25)21-12-18-17-6-4-3-5-16(17)8-10-20(18)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

KDWDDRGCCGGZPN-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

SMILES

CC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.